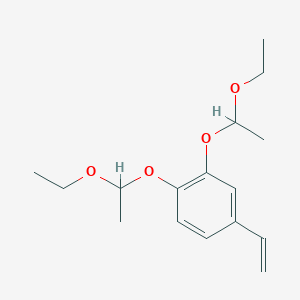

1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene

Description

1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is a substituted benzene derivative featuring two 1-ethoxyethoxy groups at the 1- and 2-positions and a vinyl group at the 4-position. Its molecular formula is C₁₆H₂₂O₄, with a molecular weight of 278.34 g/mol.

Structurally, the compound combines steric bulk from the ethoxyethoxy substituents with the electronic effects of the vinyl group. Its applications may include use in specialty polymers, coatings, or as an intermediate in pharmaceuticals, leveraging the vinyl group’s capacity for crosslinking or functionalization .

Properties

Molecular Formula |

C16H24O4 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

4-ethenyl-1,2-bis(1-ethoxyethoxy)benzene |

InChI |

InChI=1S/C16H24O4/c1-6-14-9-10-15(19-12(4)17-7-2)16(11-14)20-13(5)18-8-3/h6,9-13H,1,7-8H2,2-5H3 |

InChI Key |

XVPZIOWIVKQPLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OC1=C(C=C(C=C1)C=C)OC(C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include:

Temperature: Moderate temperatures around 60-80°C.

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvent: Common solvents include toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form ethyl-substituted derivatives.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.

Reduction: Formation of ethyl-substituted benzene derivatives.

Substitution: Formation of various substituted benzene compounds depending on the electrophile used.

Scientific Research Applications

1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene involves its interaction with molecular targets through its vinyl and ether groups. The vinyl group can participate in polymerization reactions, while the ether groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons :

Substituent Effects: Ethoxyethoxy vs. Methoxy: Ethoxyethoxy groups (as in the target compound) provide greater steric hindrance and hydrophobicity compared to methoxy groups (e.g., in 1,2-Dimethoxy-4-ethylbenzene). This enhances solubility in nonpolar solvents but may reduce crystallinity . Vinyl vs. Ethyl/Bromo: The 4-vinyl group offers reactivity for polymerization or cycloaddition, unlike the inert ethyl group in 1,2-Dimethoxy-4-ethylbenzene or the bromo substituent in 1,2-Bis(benzyloxy)-4-bromobenzene, which is suited for Suzuki couplings .

However, its lack of conjugated systems limits optical applications, unlike stilbene derivatives .

Reactivity and Safety :

- Ethoxyethoxy-protected compounds (e.g., 1-(1-Ethoxyethoxy)-1,2-propadiene) are typically stable under basic conditions but hydrolyze in acidic media. Similar behavior is expected for the target compound .

- Toxicity data for these compounds are largely unavailable, but analogous ethers (e.g., 1-(1-ethoxyethoxy)-1-propyne) are flagged for handling by professionals due to uncharacterized hazards .

Synthetic Utility :

- The target compound’s ethoxyethoxy groups may serve as protective groups for hydroxyl moieties in multistep syntheses, akin to benzyloxy groups in 1,2-Bis(benzyloxy)-4-bromobenzene .

Research Findings and Gaps

- Structural Insights: Crystallographic data for similar compounds (e.g., 1,2-Bis(pyridin-4-yl)ethene complexes) suggest that ethoxyethoxy substituents may induce non-coplanar ring geometries, affecting packing efficiency .

- Degradation and Stability : Ethoxyethoxy groups are prone to hydrolysis, which could limit the compound’s utility in aqueous environments. Comparative studies with methoxy analogs are needed .

- Toxicity: No ecotoxicological data exist for the target compound, though structurally related substances (e.g., methoxybenzene derivatives) are generally low-risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.